1-(1-(2-((Difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
Description
The compound 1-(1-(2-((Difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione features a piperidine ring substituted at the 4-position with an imidazolidine-2,4-dione core (3-phenyl substituent) and at the 1-position with a 2-((difluoromethyl)thio)benzoyl group. This structure combines pharmacophoric elements known for diverse biological activities:
Properties
IUPAC Name |
1-[1-[2-(difluoromethylsulfanyl)benzoyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F2N3O3S/c23-21(24)31-18-9-5-4-8-17(18)20(29)25-12-10-15(11-13-25)26-14-19(28)27(22(26)30)16-6-2-1-3-7-16/h1-9,15,21H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNLZUSTQHHYMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4SC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(2-((Difluoromethyl)thio)benzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest possible interactions with various biological targets, making it an interesting candidate for drug development. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound is characterized by the following structural elements:
- Piperidine Ring : Contributes to the compound's pharmacological properties.
- Imidazolidine Dione Framework : Imparts stability and potential reactivity.
- Difluoromethylthio Group : Enhances lipophilicity and may affect biological interactions.
Molecular Formula and Weight
- Molecular Formula : C₁₈H₁₈F₂N₂O₂S
- Molecular Weight : Approximately 378.44 g/mol
Preliminary studies indicate that this compound may act as an inhibitor of metalloproteinases (MMPs), enzymes involved in various pathological processes including cancer metastasis and tissue remodeling. The structural components suggest potential interactions with biological targets, warranting further pharmacological exploration.
Antimicrobial Activity
The antimicrobial properties of related compounds have been explored extensively. For example, benzothiazole derivatives have shown activity against both Gram-positive and Gram-negative bacteria . While direct evidence for the antimicrobial activity of this compound is still needed, its structural features indicate potential efficacy in this area.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps requiring specific conditions such as controlled temperatures and inert atmospheres. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure at each stage of synthesis.
Synthesis Steps
- Formation of the Piperidine Ring : Utilizing appropriate precursors under controlled conditions.
- Attachment of Difluoromethylthio Group : Employing suitable reagents to ensure selectivity.
- Construction of Imidazolidine Dione Framework : Finalizing the structure through condensation reactions.
Case Studies and Research Findings
While specific case studies on this compound are scarce, insights can be drawn from related research on imidazolidine derivatives:
| Compound | Activity | Methodology |
|---|---|---|
| Benzothiazole Derivatives | Antitumor | Tested on A549 cell line using MTS assays |
| Cyano-Furan Derivatives | Antimicrobial | Evaluated against E. coli and S. aureus |
These findings underline the importance of continued research into the biological activities of structurally related compounds.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at the Benzoyl Group
a) 1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (BJ41196)
- Structure : Bromine replaces the difluoromethylthio group at the benzoyl 2-position.
- Key Differences :
- Electron Effects : Bromine is a weaker electron-withdrawing group compared to difluoromethylthio, altering electronic density on the benzoyl ring.
- Lipophilicity : Bromine (LogP ~2.8) increases hydrophobicity less than the difluoromethylthio group (estimated LogP ~3.5).
- Metabolic Stability : Bromoarenes are prone to cytochrome P450-mediated dehalogenation, whereas sulfur-containing groups may undergo sulfoxidation or glutathione conjugation .
b) 1-[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
- Structure : A methoxybenzofuran-2-carbonyl group replaces the benzoyl substituent.
- Methoxy Group: Electron-donating effects may reduce electrophilicity of the carbonyl, impacting binding to targets like kinases or proteases.
Variations in Piperidine Substituents
1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Structure : A 3,4-difluorobenzyl group replaces the benzoyl substituent.
- Key Differences: Linkage: Benzyl (CH2) vs. benzoyl (CO) alters steric bulk and hydrogen-bonding capacity. Fluorine Effects: Fluorine atoms enhance metabolic stability and modulate pKa of adjacent groups.
Comparative Data Table
| Compound Name | Substituent (R) | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| Target Compound | 2-((Difluoromethyl)thio)benzoyl | C21H20F2N3O3S | ~440.4 | High lipophilicity, metabolic resistance, strong electron-withdrawing effects |
| 1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione (BJ41196) | 2-Bromobenzoyl | C21H20BrN3O3 | 442.3 | Moderate hydrophobicity, susceptibility to dehalogenation |
| 1-[1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | 7-Methoxybenzofuran-2-carbonyl | C24H23N3O5 | 433.5 | Enhanced π-stacking, reduced electrophilicity |
| 1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | 3,4-Difluorobenzyl | C21H21F2N3O2 | 385.4 | Lower steric hindrance, improved solubility |
Research Implications
- Target Compound Advantages : The difluoromethylthio group offers a balance of lipophilicity and metabolic stability, making it suitable for CNS-targeting drugs. Its electron-withdrawing nature may enhance interactions with electrophile-sensitive targets (e.g., cysteine proteases).
- Limitations of Analogues : Bromine (BJ41196) and benzofuran derivatives may face metabolic instability or solubility challenges, respectively. The 3,4-difluorobenzyl analogue’s lower molecular weight could favor oral absorption but reduce target affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
